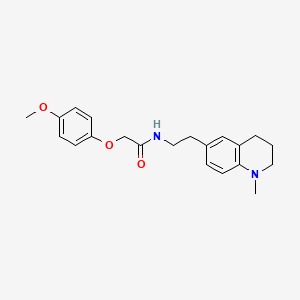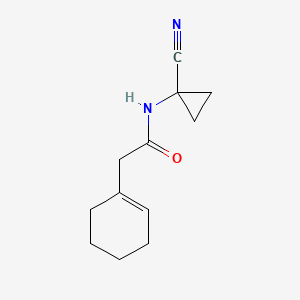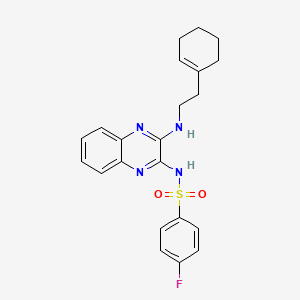![molecular formula C21H21FN2O3 B2544757 N-(5-烯丙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁嗪-7-基)-3-氟苯甲酰胺 CAS No. 921561-62-8](/img/structure/B2544757.png)
N-(5-烯丙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁嗪-7-基)-3-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.408. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
吲哚衍生物,包括该化合物,因其作为抗癌剂的潜力而备受关注。研究人员一直在调查它们对癌细胞的影响,旨在开发新的治疗方法。 具体的作用机制可能涉及细胞周期调节、凋亡诱导和肿瘤生长途径的抑制 .
抗菌活性
吲哚对细菌、真菌和其他病原体表现出有希望的抗菌特性。该化合物的结构特征有助于其破坏微生物膜、抑制酶和干扰重要的细胞过程。 研究其对特定病原体的功效可能导致新的抗菌剂 .
神经保护作用
吲哚衍生物因其潜在的神经保护作用而得到探索。研究人员正在调查它们减轻氧化应激、调节神经递质系统和增强神经元存活的能力。 了解它们对神经退行性疾病的影响可以为治疗干预铺平道路 .
抗炎活性
该化合物的结构表明可能具有抗炎作用。吲哚可以干扰炎症途径,例如 NF-κB 信号传导、细胞因子产生和白细胞迁移。 评估其抗炎特性可能有助于炎症性疾病药物的开发 .
合成方法
吲哚是有机合成中宝贵的构建块。研究人员探索了有效构建吲哚衍生物的新方法。 研究该化合物的反应性和其在合成路线中的作用可以增强有机化学家的工具箱 .
药物设计和优化
该化合物的独特支架为药物设计提供了机会。药物化学家可以修改其官能团以提高生物利用度、选择性和药代动力学。 基于其结构的合理设计可能会导致有效的治疗剂 .
杂环化学
吲哚是重要的杂环体系。研究人员研究它们的反应性、芳香性和多种转化。 该化合物有助于我们理解杂环化学及其在药物发现和材料科学中的应用 .
生物探针和成像剂
吲哚衍生物通常用作生物探针或成像剂。它们的荧光特性使它们能够用于可视化细胞过程、蛋白质相互作用和酶活性。 研究它们在生物系统中的行为可以促进诊断和研究 .
总之,该化合物的多方面特性使其成为科学探索的迷人主题。研究人员继续揭示其潜在的应用,从癌症治疗到合成方法。 如果您需要更多详细信息或有任何其他疑问,请随时提出 .
属性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-4-10-24-17-12-16(23-19(25)14-6-5-7-15(22)11-14)8-9-18(17)27-13-21(2,3)20(24)26/h4-9,11-12H,1,10,13H2,2-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYICHLXBIPSDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-1-(4-bromophenyl)-3-{4-[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl}-2-propen-1-one](/img/structure/B2544675.png)




![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)
![5-benzyl-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2544687.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2544689.png)
![N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2544690.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanol](/img/structure/B2544691.png)
![N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B2544692.png)

![5-fluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2544696.png)
![methyl 3-({2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2544697.png)
